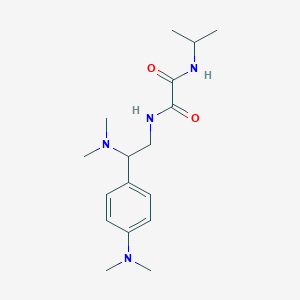

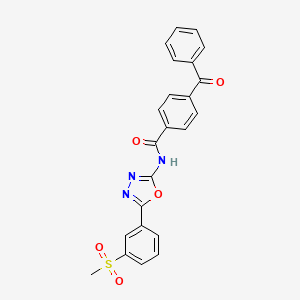

![molecular formula C8H11ClO4S B2473050 (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride CAS No. 2287312-80-3](/img/structure/B2473050.png)

(2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride is a chemical with the CAS Number: 2287312-80-3 . It has a molecular weight of 238.69 . The IUPAC name for this compound is This compound .

Molecular Structure Analysis

The InChI code forThis compound is 1S/C8H11ClO4S/c9-14(11,12)4-7-3-8(5-13-7)1-6(10)2-8/h7H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4°C .

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- Activation of Hydroxyl Groups: Methanesulfonyl chloride is used to activate hydroxyl groups towards nucleophilic substitution, leading to various functional derivatives. For example, the reaction of certain azaspiro compounds with methanesulfonyl chloride resulted in a range of derivatives, including hexahydrocyclopenta[c]pyrrolo[1,2-b]isoxazole and octahydrocyclopenta[c]azepines (Khoroshunova et al., 2021).

Electrochemical Applications

- Electrochemical Properties in Ionic Liquids: Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties. In one study, vanadium pentoxide films prepared by the sol-gel route were used as a potential cathode for sodium insertion in this electrolyte (Su et al., 2001).

Radical Chemistry and Isomerization

- One-electron Reduction and Radical Formation: The one-electron reduction of methanesulfonyl chloride leads to sulfonyl radicals and chloride ions. These radicals can catalyze cis-trans isomerization of mono-unsaturated fatty acid methyl esters (Tamba et al., 2007).

Crystallography and Structural Analysis

- Crystal Structure Determination: In crystallography, compounds with methanesulfonyl chloride moieties have been synthesized and analyzed to determine their molecular and crystal structures, as seen in the study of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate (Wang et al., 2011).

Safety and Hazards

The compound (2-Oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), and washing thoroughly after handling (P264). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing (P305+P351+P338). If skin irritation or rash occurs, get medical advice/attention (P333+P313) .

Propiedades

IUPAC Name |

(2-oxo-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO4S/c9-14(11,12)4-7-3-8(5-13-7)1-6(10)2-8/h7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQDCWKIICOZCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC12CC(=O)C2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

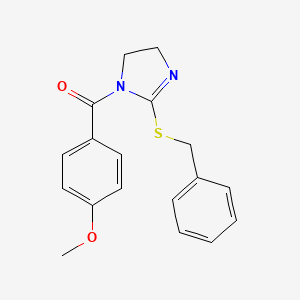

![[1-(Trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2472978.png)

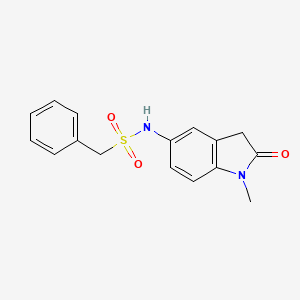

![3-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine](/img/structure/B2472983.png)

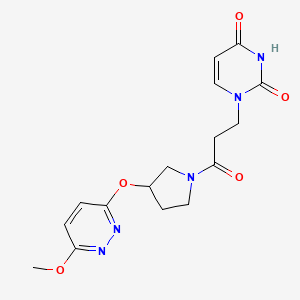

![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2472984.png)

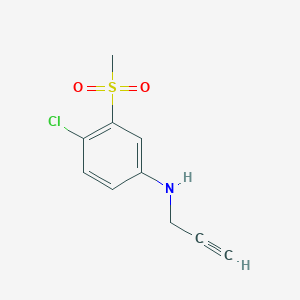

![N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2472985.png)

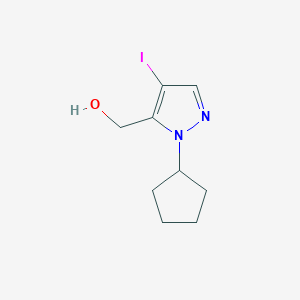

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide](/img/structure/B2472987.png)

![2-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2472988.png)